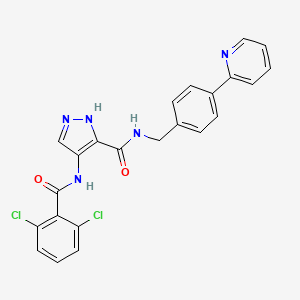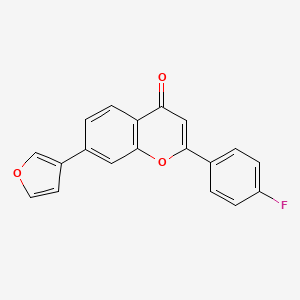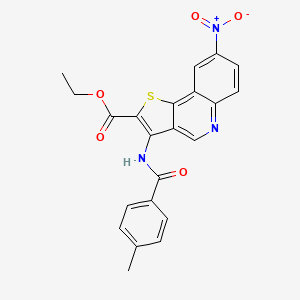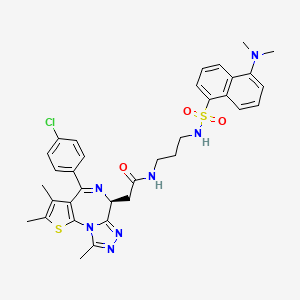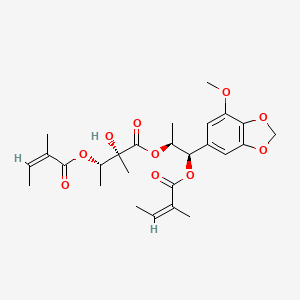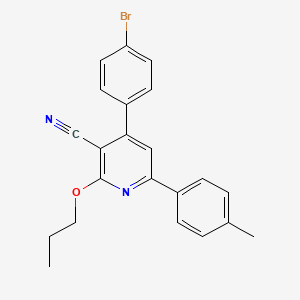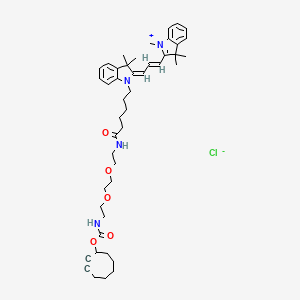
Cy3-PEG2-SCO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy3-PEG2-SCO is a dye derivative of Cyanine 3 containing two polyethylene glycol units. This compound carries a succinimidyl carbonate group that can be covalently bound to an amino group. The succinimidyl carbonate group is often used to react with amino acid residues of proteins or peptides, particularly lysine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cy3-PEG2-SCO involves the conjugation of Cyanine 3 with polyethylene glycol units and the introduction of a succinimidyl carbonate group. The reaction typically involves the following steps:
Activation of Cyanine 3: Cyanine 3 is activated by reacting with a suitable activating agent.
Conjugation with Polyethylene Glycol: The activated Cyanine 3 is then conjugated with polyethylene glycol units under controlled conditions.
Introduction of Succinimidyl Carbonate Group: Finally, the succinimidyl carbonate group is introduced to the polyethylene glycol-conjugated Cyanine 3.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of Cyanine 3 are activated using industrial-grade activating agents.
Mass Conjugation: The activated Cyanine 3 is conjugated with polyethylene glycol units in large reactors.
Final Modification: The succinimidyl carbonate group is introduced in the final step, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Cy3-PEG2-SCO primarily undergoes substitution reactions due to the presence of the succinimidyl carbonate group. This group reacts with amino groups in proteins or peptides, forming stable covalent bonds.
Common Reagents and Conditions
Reagents: Common reagents include amino acids, peptides, and proteins.
Conditions: The reactions are typically carried out in aqueous solutions at neutral to slightly basic pH (pH 7-8).
Major Products
The major products formed from these reactions are this compound conjugates with proteins or peptides, where the succinimidyl carbonate group has reacted with amino groups.
Applications De Recherche Scientifique
Cy3-PEG2-SCO has a wide range of applications in scientific research, including:
Fluorescent Labeling: Used as a fluorescent dye for labeling proteins, peptides, and other biomolecules.
Imaging: Utilized in fluorescence microscopy and imaging techniques to visualize biological processes.
Bioconjugation: Employed in bioconjugation techniques to study protein-protein interactions and cellular dynamics.
Diagnostics: Used in diagnostic assays and biosensors for detecting specific biomolecules.
Mécanisme D'action
The mechanism of action of Cy3-PEG2-SCO involves the covalent binding of the succinimidyl carbonate group to amino groups in proteins or peptides. This binding forms a stable amide bond, allowing the fluorescent dye to be permanently attached to the target molecule. The fluorescence properties of Cyanine 3 enable the labeled molecules to be visualized under appropriate excitation and emission wavelengths .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfo-Cy3-PEG2-TCO: A similar compound featuring a sulfonate group and a trans-cyclooctene moiety.
Cy3-PEG2-NHS: Another derivative of Cyanine 3 with a polyethylene glycol linker and an N-hydroxysuccinimide ester group.
Uniqueness
Cy3-PEG2-SCO is unique due to its succinimidyl carbonate group, which provides specific reactivity towards amino groups in proteins and peptides. This specificity makes it highly suitable for targeted labeling and bioconjugation applications.
Propriétés
Formule moléculaire |
C45H61ClN4O5 |
|---|---|
Poids moléculaire |
773.4 g/mol |
Nom IUPAC |
cyclooct-2-yn-1-yl N-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C45H60N4O5.ClH/c1-44(2)36-21-13-15-23-38(36)48(5)40(44)25-18-26-41-45(3,4)37-22-14-16-24-39(37)49(41)30-17-9-12-27-42(50)46-28-31-52-33-34-53-32-29-47-43(51)54-35-19-10-7-6-8-11-20-35;/h13-16,18,21-26,35H,6-10,12,17,19,27-34H2,1-5H3,(H-,46,47,50,51);1H |
Clé InChI |
XLXIHWVRMCTGFF-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



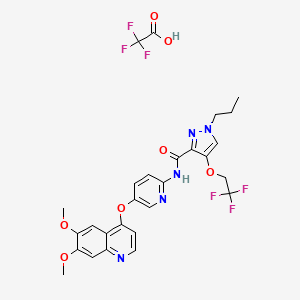
![(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B12383641.png)


